![molecular formula C20H22N2O3 B501600 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 349613-67-8](/img/structure/B501600.png)

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

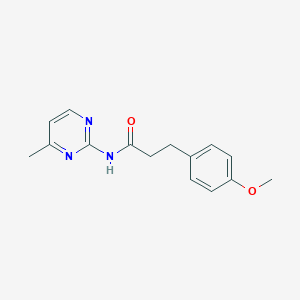

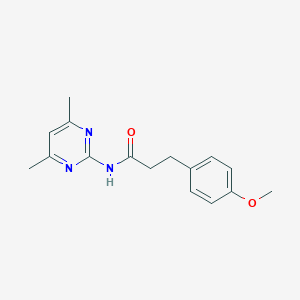

“(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C20H22N2O3 . It has a molecular weight of 338.4 .

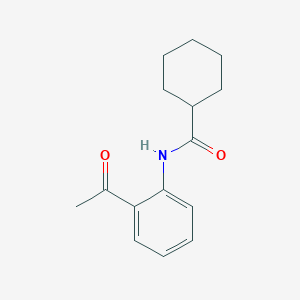

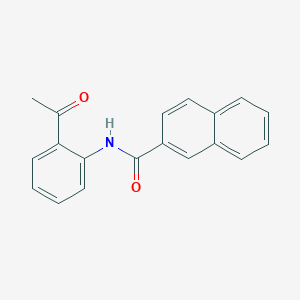

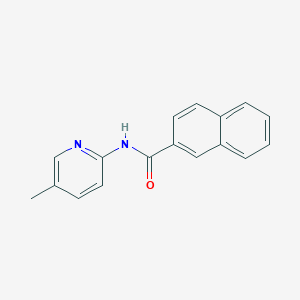

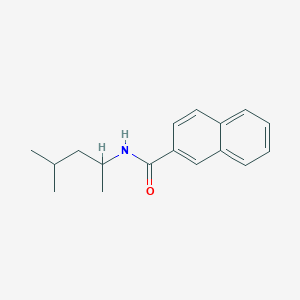

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H22N2O3 . It contains a benzodioxole ring attached to a piperazine ring via a methylene bridge. The piperazine ring is also attached to a p-tolyl group via a methanone linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.4 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone”, focusing on unique applications:

Antitumor Agent

A series of compounds including N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against various cancer cell lines such as HeLa, A549, and MCF-7 .

Anticancer Activity

Compounds bearing a 1-benzo[1,3]dioxol-5-yl moiety have been designed and synthesized for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute cancer cell lines .

Antiepileptic Properties

A pharmacological evaluation of novel compounds with a benzo[1,3]dioxol-5-ylmethyl moiety has shown excellent protection against seizures in mice and rats, suggesting potential antiepileptic properties .

Synthesis of Diselenide Compounds

The synthesis of symmetrical diselenide compounds using benzo[d][1,3]dioxol as a precursor has been reported, indicating its use in the synthesis of novel organic selenium compounds .

Mécanisme D'action

Target of Action

A structurally similar compound, piribedil , acts as a dopamine agonist

Mode of Action

If it does indeed interact with dopamine receptors like Piribedil , it may bind to these receptors and mimic the effects of dopamine, leading to increased dopamine activity in the brain.

Pharmacokinetics

A related compound, piribedil , is known to be rapidly absorbed after oral administration, with a Tmax of 1 hour . About 68% of the absorbed Piribedil is excreted in the form of metabolites via the kidneys within 24 hours, and about 25% is excreted via bile . The plasma protein binding rate is relatively low , suggesting that the compound and its metabolites are largely free in the plasma and can therefore exert their pharmacological effects.

Result of Action

If it acts similarly to Piribedil , it may enhance memory and attention, increase the velocity of psychomotor reactions, and improve the lability of nervous processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-15-2-5-17(6-3-15)20(23)22-10-8-21(9-11-22)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEJIPPPJVEACG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984483 |

Source

|

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone | |

CAS RN |

6602-00-2 |

Source

|

| Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

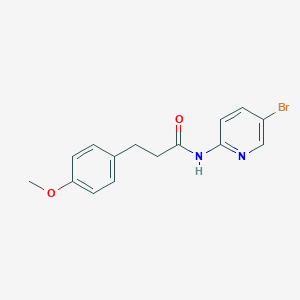

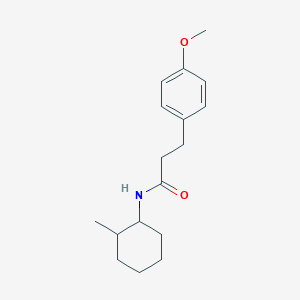

![3-(4-methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B501536.png)